molecular formula Unknown B1194441 LY3007113

LY3007113

Cat. No. B1194441
M. Wt: 0.0
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

LY3007113 is an orally active p38 mitogen-activated protein kinase (MAPK) inhibitor with potential immunomodulating, anti-inflammatory, and antineoplastic activity. Upon administration, LY3007113 inhibits the activity of p38, thereby preventing p38 MAPK-mediated signaling. This may result in the inhibition of the production of proinflammatory cytokines and the induction of tumor cell apoptosis. p38 MAPK, a serine/threonine protein kinase often upregulated in cancer cells, plays a crucial part in the production of a variety of cytokines involved in inflammation and cellular proliferation such as tumor necrosis factor (TNF) and interleukin (IL)-1 and -6. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).

Scientific Research Applications

  • Dual Kinase and BET-Bromodomain Inhibition : LY294002, closely related to LY3007113, has been identified as both a kinase and BET-bromodomain inhibitor, impacting the BRD2, BRD3, and BRD4 proteins. This dual functionality suggests potential applications in targeting complex cell signaling pathways (Dittmann et al., 2014).

  • Impact on Reactive Oxygen Species and Apoptosis : Another closely related compound, LY303511, influences the production of reactive oxygen species (ROS) and sensitizes cancer cells to apoptosis, particularly in response to TRAIL-induced apoptosis. This highlights its potential in cancer therapeutics (Tucker-Kellogg et al., 2012).

  • Leukemia Cell Invasion and Migration : Research indicates that LY294002 can suppress leukemia cell invasion and migration, an effect attributed to the up-regulation of early growth response gene 1 (Egr-1), independent of the phosphatidylinositol 3-kinase-Akt pathway. This finding opens new avenues for leukemia treatment (Liu et al., 2008).

  • TRAIL Sensitization in Neuroblastoma Cells : LY303511 has been shown to increase the sensitivity of neuroblastoma cells to TRAIL-mediated apoptosis by modulating intracellular hydrogen peroxide and up-regulating death receptors (Shenoy et al., 2009).

  • Inhibition of RAF Isoforms in Cancer : LY3009120, another compound in the same class, effectively inhibits RAF isoforms and RAF dimers, demonstrating anti-tumor activity in cancers with RAS or BRAF mutations. This suggests its potential in targeted cancer therapy (Peng et al., 2015).

  • Aldosterone Synthase Inhibition : LY3045697, related to LY3007113, acts as a potent aldosterone synthase inhibitor, suggesting its application in conditions related to aldosterone synthesis dysregulation (Sloan-Lancaster et al., 2017).

properties

Molecular Formula

Unknown

Molecular Weight

0.0

IUPAC Name

Unknown

Appearance

Solid powder

Purity

>98%

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

LY3007113;  LY-3007113;  LY 3007113.

Origin of Product

United States

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